molecular formula C17H14N2O4 B4926367 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

Cat. No. B4926367
M. Wt: 310.30 g/mol
InChI Key: KQWIHAFWGICYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione, also known as NPD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. NPD belongs to the class of azabicyclo compounds and has a unique structure that makes it an interesting target for research.

Mechanism of Action

The exact mechanism of action of 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and receptors in the body. For example, 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione in laboratory experiments is its unique structure, which makes it an interesting target for research. However, one of the limitations of using 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are a number of potential future directions for research on 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Another potential area of research is its use in the treatment of neurological disorders, such as Huntington's disease. Additionally, there is potential for 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione to be used in the development of new anti-inflammatory and analgesic drugs.

Synthesis Methods

The synthesis of 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione involves a series of chemical reactions starting from commercially available starting materials. One of the most popular methods for synthesizing 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with a carbonyl compound. Other methods include the Suzuki-Miyaura coupling and the Stille coupling.

Scientific Research Applications

4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the most promising applications of 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione include its use as a potential anti-cancer agent, as well as its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has also been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16-14-10-4-5-11(13-7-12(10)13)15(14)17(21)18(16)8-2-1-3-9(6-8)19(22)23/h1-6,10-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWIHAFWGICYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitrophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

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